N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Overview
Description
N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted butanoyl group, an ethoxyoxazole ring, and a carbohydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-3-methylbutanoyl chloride, which is then reacted with 5-ethoxyoxazole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring and carbohydrazide moiety may also contribute to the compound’s biological effects by interacting with cellular pathways and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbutanoyl bromide: A precursor in the synthesis of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide.
5-Ethoxyoxazole-2-carbohydrazide: Another precursor used in the synthesis.
N-(2-Bromo-3-methylbutanoyl)valine: A related compound with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development .
Properties
IUPAC Name |
N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O4/c1-4-18-7-5-13-11(19-7)10(17)15-14-9(16)8(12)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUFFMKSXHKEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NNC(=O)C(C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330947 | |
Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391228-93-6 | |
Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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